Ceramide NG Ceramide NG N-octodecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine and a N-stearoyl-sphingoid base. It is functionally related to an octadecanoic acid.
N-(octadecanoyl)-sphinganine has been reported in Bos taurus and Averrhoa bilimbi with data available.
Brand Name: Vulcanchem
CAS No.: 2304-80-5
VCID: VC20762916
InChI: InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1
SMILES: Array
Molecular Formula: C36H73NO3
Molecular Weight: 568.0 g/mol

Ceramide NG

CAS No.: 2304-80-5

Cat. No.: VC20762916

Molecular Formula: C36H73NO3

Molecular Weight: 568.0 g/mol

* For research use only. Not for human or veterinary use.

Ceramide NG - 2304-80-5

Specification

CAS No. 2304-80-5
Molecular Formula C36H73NO3
Molecular Weight 568.0 g/mol
IUPAC Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
Standard InChI InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1
Standard InChI Key KZTJQXAANJHSCE-OIDHKYIRSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Introduction

Chemical Structure and Properties

Molecular Characterization

C18 Dihydroceramide, systematically named N-(octadecanoyl)-sphinganine, is a sphingolipid characterized by its 18-carbon acyl chain attached to a sphinganine backbone . Unlike its downstream product ceramide, dihydroceramide lacks the 4,5-trans double bond in the sphingoid base, which significantly influences its biological activity . This subtle structural difference was once thought to render the molecule biologically inactive, but recent research has demonstrated otherwise .

The compound is also known by several synonyms including C18DH Cer, N-(octadecanoyl)-dihydroceramide, N-(stearoyl)-dihydroceramide, and Cer[NdS] . Its LIPID MAPS ID is LMSP02020008, and it has an exact mass of 567.559044 Daltons . The CAS Registry Number assigned to the compound is 2304-80-5.

Physical Properties and Specifications

C18 Dihydroceramide exhibits specific physical and chemical properties that influence its biological behavior and laboratory handling. The compound has a molecular formula of C36H71NO3 for the saturated form (d18:0/18:0) with slight variations depending on unsaturation in the acyl chain . Below is a comprehensive table of its physical and chemical specifications:

PropertyValueReference
Molecular FormulaC36H71NO3
Exact Mass567.559044 Da
Percent CompositionC 76.40%, H 12.64%, N 2.47%, O 8.48%
Stability1 Year
Storage Temperature-20°C
CAS Number2304-80-5 (d18:0/18:0)
Purity (Commercial)>99%
HygroscopicNo
Light SensitiveNo

Biosynthesis and Metabolism

De Novo Synthesis Pathway

C18 Dihydroceramide is synthesized as part of the de novo sphingolipid biosynthesis pathway, which primarily occurs in the endoplasmic reticulum (ER) . The pathway begins with the condensation of palmitoyl-CoA and serine by serine palmitoyltransferase (SPT) to form 3-keto-dihydrosphingosine . This intermediate is subsequently reduced to dihydrosphingosine (sphinganine) by 3-keto-dihydrosphingosine reductase (KDSR) in an NADPH-dependent reaction .

The critical step in C18 Dihydroceramide formation involves the acylation of dihydrosphingosine by ceramide synthases (CerSs), specifically using 18-carbon fatty acyl-CoAs as substrates . This reaction produces C18 Dihydroceramide, which can subsequently be converted to C18 ceramide through the action of dihydroceramide desaturase (DEGS), which introduces the 4,5-trans double bond .

Enzymatic Regulation

Biological Functions and Cellular Mechanisms

Autophagy Regulation

One of the most significant biological roles of C18 Dihydroceramide is its involvement in autophagy regulation. Increased C18 Dihydroceramide levels have been associated with autophagosome accumulation in liver cells, suggesting its importance in modulating autophagic processes . This function distinguishes dihydroceramide from ceramide, as the two sphingolipids appear to regulate autophagy through distinct mechanisms .

Research indicates that elevated dihydroceramide levels can induce autophagy independently of mTOR inhibition, highlighting a unique signaling pathway through which this sphingolipid influences cellular homeostasis . The accumulation of dihydroceramide following inhibition of DEGS activity has been shown to promote autophagic flux, which may have implications for therapeutic interventions in diseases characterized by dysfunctional autophagy .

Oxidative Stress and Inflammation

C18 Dihydroceramide plays significant roles in modulating cellular responses to oxidative stress and inflammation. Studies have demonstrated that dihydroceramide accumulation can regulate anti-inflammatory pathways, including the upregulation of NF-κB inhibitor A20, which attenuates inflammatory responses . This immunomodulatory function suggests potential applications in addressing diseases with inflammatory components, including cancer and neurodegenerative disorders .

Regarding oxidative stress, dihydroceramide appears to function differently from ceramide. While ceramide often promotes oxidative stress-induced cell death, dihydroceramide may have protective effects under certain conditions, potentially by modulating mitochondrial function and reactive oxygen species generation .

Cell Death Regulation

Interestingly, the combination of photodynamic therapy with DEGS inhibitors results in increased dihydroceramide levels, which enhances mitochondrial depolarization, caspase-3 activation, and clonogenic cell death, ultimately improving antitumor efficacy . These findings suggest that dihydroceramide may regulate cell death through mechanisms distinct from those of ceramide, highlighting its potential as a target for modulating these vital cellular processes .

Implications in Disease

Metabolic Disorders

C18 Dihydroceramide has emerged as a significant biomarker in metabolic disorders, particularly in relation to type 2 diabetes (T2D). Research has demonstrated that elevated levels of this compound can be detected in the plasma of pre-diabetic individuals up to nine years prior to the clinical onset of T2D . This finding suggests that C18 Dihydroceramide might play a causative role in disease pathogenesis or serve as an early indicator of metabolic dysfunction.

The relationship between C18 Dihydroceramide and its desaturated counterpart, C18-ceramide, is particularly relevant in metabolic regulation. Studies have shown that targeted reduction of C18-ceramide in skeletal muscle significantly improves glucose metabolism and protects against insulin resistance . This connection suggests that modulating the conversion of C18 Dihydroceramide to C18-ceramide might represent a therapeutic strategy for addressing metabolic disorders .

Cancer Biology

The role of C18 Dihydroceramide in cancer biology has gained increasing attention. Human glioma tissues have been shown to have significantly lower levels of C18-ceramide compared to normal tissue, suggesting altered sphingolipid metabolism in cancer cells . Importantly, increased C18-ceramide levels, achieved through ceramide synthase 1 (CerS1) overexpression or exogenous supplementation, inhibit the viability of glioma cell lines .

Recent studies have further revealed that dihydroceramide plays crucial roles in regulating key processes relevant to cancer progression, including cell cycle arrest, autophagy, apoptosis, and responses to endoplasmic reticulum stress and oxidative stress . The emerging evidence implicates dihydroceramide as a bioactive sphingolipid metabolite with significant potential for cancer therapy .

Dermatological Conditions

C18 Dihydroceramide levels have been found to be elevated in the skin of patients with lesional atopic dermatitis . This observation suggests that altered sphingolipid metabolism, particularly involving dihydroceramide, may contribute to the pathophysiology of skin disorders characterized by barrier dysfunction and inflammation.

The relationship between dihydroceramide and skin barrier function may be related to its role as a precursor to ceramides, which are essential components of the stratum corneum and critical for maintaining skin barrier integrity . Disruptions in the balance between dihydroceramide and ceramide might therefore contribute to dermatological conditions associated with compromised barrier function.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator